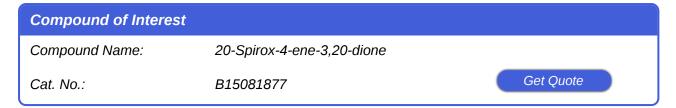


Application Note: HPLC Analysis of 20-Spirox-4-ene-3,20-dione (Drospirenone)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of **20-Spirox-4-ene-3,20-dione**, commonly known as Drospirenone, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is applicable for the determination of Drospirenone in bulk drug substances and pharmaceutical dosage forms.

Introduction

20-Spirox-4-ene-3,20-dione (Drospirenone) is a synthetic progestin widely used in oral contraceptives and menopausal hormone therapy. Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This application note outlines a robust RP-HPLC method for the quantification of Drospirenone, validated in accordance with ICH guidelines.

Methodology

The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase, providing a simple, rapid, and reproducible method for the analysis of Drospirenone.

Chromatographic Conditions:



Parameter	Value	
HPLC System	Shimadzu Prominence L20 HPLC system or equivalent	
Column	Restex Allure C18 (250mm \times 4.6mm i.d., 3 μ m particle size)	
Mobile Phase	Acetonitrile: Water (65:35 v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
Detector	UV-Vis Detector	
Detection Wavelength	220 nm[1]	
Column Temperature	Ambient (or controlled at 40°C)[2]	
Run Time	Approximately 10 minutes	

Experimental ProtocolsPreparation of Standard Solutions

- a. Standard Stock Solution (0.6 mg/mL):
- Accurately weigh approximately 25 mg of Drospirenone Chemical Reference Substance (CRM) into a 50 mL volumetric flask.
- Add approximately 25 mL of a 1:1 mixture of acetonitrile and water (diluent) and sonicate for 5 minutes to dissolve.
- Dilute to the mark with the diluent and mix well.
- b. Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 3-18 μg/mL.[1] These solutions are used to establish the calibration curve.



Preparation of Sample Solutions (for Tablet Dosage Form)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a single dose of Drospirenone and transfer it to a suitable volumetric flask.
- Add a sufficient amount of diluent to dissolve the active ingredient.
- Sonicate for 15 minutes to ensure complete dissolution.
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.45 μ m nylon syringe filter, discarding the first few mL of the filtrate.
- The clear filtrate is the sample solution for HPLC analysis.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

- Inject the standard solution six times.
- The relative standard deviation (% RSD) for the peak area of Drospirenone should be not more than 2.0%.
- The tailing factor for the Drospirenone peak should not be more than 2.0.
- The theoretical plates for the Drospirenone peak should be not less than 2000.

Analysis Procedure

- Inject 20 μL of the blank (diluent), standard solutions, and sample solutions into the HPLC system.
- Record the chromatograms and measure the peak area for Drospirenone.



• The retention time for Drospirenone is expected to be approximately 6.5 minutes.[1]

Calculation

The concentration of Drospirenone in the sample is calculated using the calibration curve generated from the peak areas of the standard solutions.

Quantitative Data Summary

The following tables summarize the performance characteristics of this HPLC method.

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	3 - 18 μg/mL[1]
Correlation Coefficient (r²)	0.9993[1]
Limit of Detection (LOD)	0.121 μg/mL[3]
Limit of Quantification (LOQ)	0.282 μg/mL[3]
Accuracy (% Recovery)	99.06% to 100.78%[1]
Precision (% RSD)	< 2.0%[1]

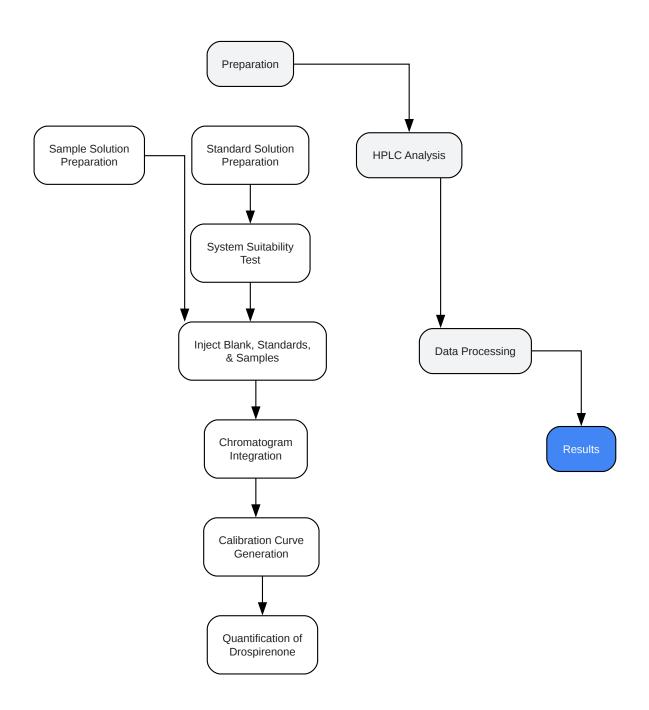
Table 2: System Suitability Results

Parameter	Specification	Typical Result
Tailing Factor	≤ 2.0	1.10
% RSD of Peak Area	≤ 2.0%	0.2%
Theoretical Plates	≥ 2000	> 3000

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of Drospirenone.





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Caption: Workflow for HPLC analysis of Drospirenone.



Signaling Pathway (Not Applicable)

Signaling pathway diagrams are not relevant to the HPLC analysis of a chemical compound. The provided workflow diagram illustrates the experimental process.

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